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molecular formula C10H9NO B1266881 4-(Allyloxy)benzonitrile CAS No. 33148-47-9

4-(Allyloxy)benzonitrile

Cat. No. B1266881
M. Wt: 159.18 g/mol
InChI Key: NEFWHNGRRGVCEW-UHFFFAOYSA-N
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Patent
US04783462

Procedure details

A mixture comprising 29.75 g of 4-cyanophenol, 33.27 g of allyl bromide, 41.46 g of potassium carbonate and 350 ml of acetone, was refluxed under stirring for 4 hours. Acetone was distilled, and water was added to the residue. The mixture was extracted with benzene. The benzene layer was washed sequentially with a 5% sodium hydroxide aqueous solution and water, and dried over sodium sulfate. Then, the solvent was distilled off to obtain a pale yellow oily substance. The residual substance was crystallized from n-hexane-ethyl ether to obtain 38.16 g of 4-allyloxy benzonitrile as colorless crystals having a melting point of from 40.5° to 41° C.
Quantity
29.75 g
Type
reactant
Reaction Step One
Quantity
33.27 g
Type
reactant
Reaction Step Two
Quantity
41.46 g
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1)#[N:2].[CH2:10](Br)[CH:11]=[CH2:12].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:12]([O:9][C:6]1[CH:7]=[CH:8][C:3]([C:1]#[N:2])=[CH:4][CH:5]=1)[CH:11]=[CH2:10] |f:2.3.4|

Inputs

Step One
Name
Quantity
29.75 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)O
Step Two
Name
Quantity
33.27 g
Type
reactant
Smiles
C(C=C)Br
Step Three
Name
Quantity
41.46 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
350 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
under stirring for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
DISTILLATION
Type
DISTILLATION
Details
Acetone was distilled
ADDITION
Type
ADDITION
Details
water was added to the residue
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with benzene
WASH
Type
WASH
Details
The benzene layer was washed sequentially with a 5% sodium hydroxide aqueous solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
Then, the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
to obtain a pale yellow oily substance
CUSTOM
Type
CUSTOM
Details
The residual substance was crystallized from n-hexane-ethyl ether

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C=C)OC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 38.16 g
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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